

Trijuganone C diterpenoid classification and related compounds

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Compound of Interest

Compound Name: *Trijuganone C*

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Trijuganone C: A Technical Guide to a Bioactive Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Trijuganone C**, a naturally occurring diterpenoid of the tanshinone class. It covers its classification, physicochemical properties, and known biological activities, with a focus on its potential as an anticancer agent. This document details the experimental protocols for its isolation and biological evaluation and includes comparative data on related compounds to provide a broader context for research and development.

Diterpenoid Classification and Related Compounds

Trijuganone C is a member of the tanshinone family, a group of bioactive abietane-type norditerpenoid quinones isolated from the roots of plants in the *Salvia* genus, most notably *Salvia miltiorrhiza* (Danshen) and *Salvia trijuga*.^{[1][2]} Structurally, **Trijuganone C** has been identified as 15,16-dihydromethyltanshinoate.^[2]

Tanshinones are characterized by their furan-dione or quinone structure and are responsible for the reddish color of the source plant's roots.^[3] **Trijuganone C** is often isolated alongside other major tanshinones, which serve as important related compounds for comparative studies. These include:

- Dihydrotanshinone I: A closely related abietane diterpenoid.
- Cryptotanshinone (CT): One of the most abundant and well-studied tanshinones.
- Tanshinone I (T1): A potent tanshinone known for its significant anticancer activities.^[4]
- Tanshinone IIA (T2A): The most abundant tanshinone in Danshen, with a wide range of documented pharmacological effects.^{[1][5]}
- Trijuganone B: Another related diterpenoid found in Salvia species.

Data Presentation: Physicochemical and Biological Activity

Quantitative data for **Trijuganone C** and its related compounds are summarized below for easy comparison. Due to the limited availability of precise, publicly accessible bioactivity data for **Trijuganone C**, values for closely related and extensively studied tanshinones are provided to serve as a benchmark for the compound class.

Table 1: Physicochemical Properties of Trijuganone C and Related Tanshinones

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Melting Point (°C)
Trijuganone C	C ₂₀ H ₂₀ O ₅	356.37	Red needle crystal	113 - 114
Dihydrotanshinone I	C ₁₈ H ₁₄ O ₃	278.30	Red powder	209 - 211
Cryptotanshinone	C ₁₉ H ₂₀ O ₃	296.36	Orange-red needle crystal	184 - 186
Tanshinone I	C ₁₉ H ₁₈ O ₃	294.34	Cherry-red needle crystal	211 - 213
Tanshinone IIA	C ₁₉ H ₁₈ O ₃	294.34	Red powder	209 - 211

Data compiled from references[1][2][6].

Table 2: Comparative Antiproliferative Activity (IC₅₀ Values) of Tanshinones

Trijuganone C has demonstrated significant antiproliferative activities against human leukemia (HL-60, Jurkat, U937) and colon cancer cells (DLD-1, COLO 205, Caco-2), with IC₅₀ values reported to be less than 10 μ M.[1] The table below presents specific IC₅₀ values for more extensively studied related tanshinones against various human cancer cell lines.

Compound	Cell Line	Cancer Type	IC ₅₀ (μ M)
Dihydrotanshinone I	U-2 OS	Osteosarcoma	3.83 (24h) / 1.99 (48h)
Dihydrotanshinone I	HeLa	Cervical Cancer	13.3 (24h) / 8.56 (48h)
Tanshinone I	PC-3	Prostate Cancer	5.8
Tanshinone I	DU145	Prostate Cancer	3.1
Tanshinone I	LNCaP	Prostate Cancer	5.2
Cryptotanshinone	PC-3	Prostate Cancer	12.3
Cryptotanshinone	DU145	Prostate Cancer	10.5
Cryptotanshinone	LNCaP	Prostate Cancer	11.2
Tanshinone IIA	PC-3	Prostate Cancer	10.7
Tanshinone IIA	DU145	Prostate Cancer	8.8
Tanshinone IIA	LNCaP	Prostate Cancer	9.5
Tanshinone IIA	MCF-7	Breast Cancer	~8.5 (0.25 mg/ml)

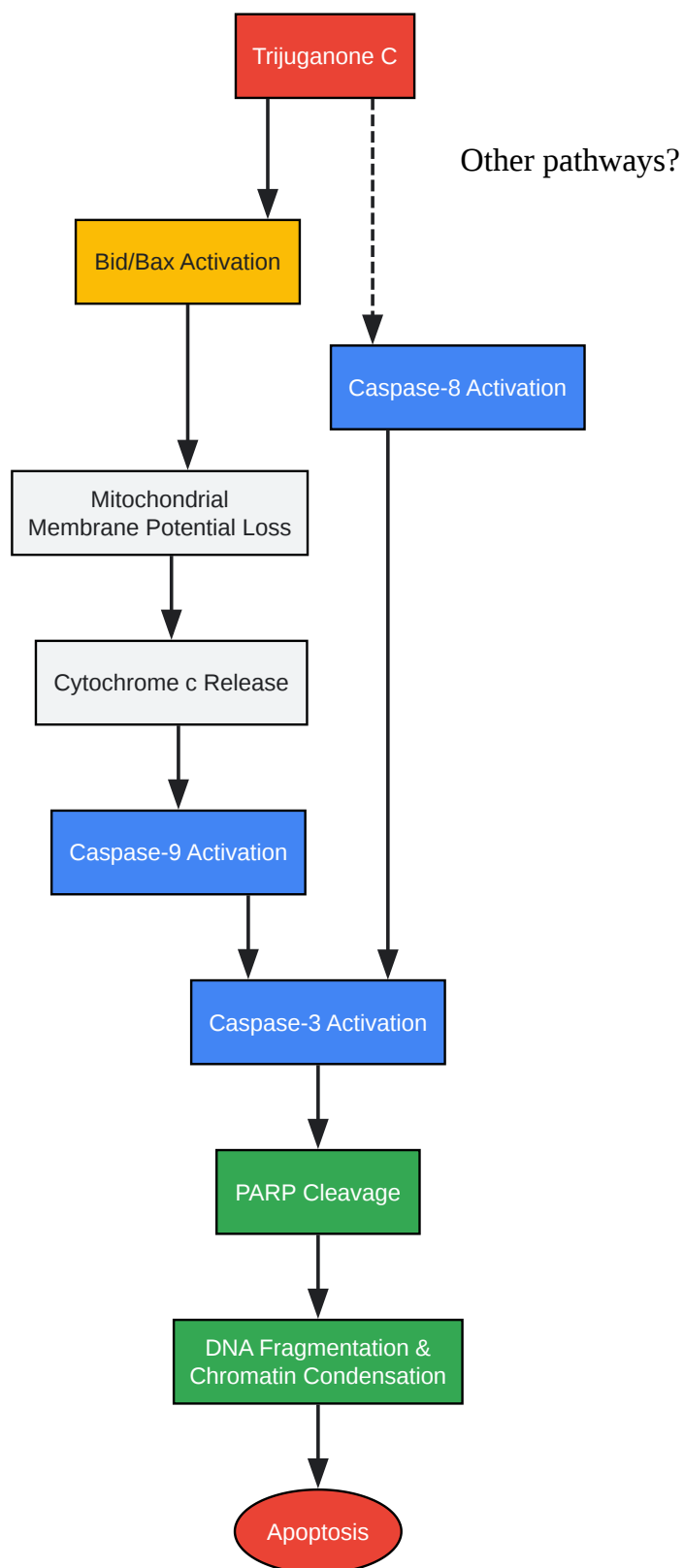
Data compiled from references[4][7].

Mechanism of Action: Apoptosis Induction

Trijuganone C exerts its antiproliferative effects primarily through the induction of apoptosis, mediated by the intrinsic (mitochondrial) pathway.[1] Key events in this signaling cascade

include:

- **Activation of Pro-Apoptotic Proteins:** **Trijuganone C** treatment leads to the activation of the BH3-only protein Bid and the pro-apoptotic protein Bax.
- **Mitochondrial Dysfunction:** Activated Bax translocates to the mitochondria, causing a loss of the mitochondrial membrane potential ($\Delta\Psi_m$).
- **Cytochrome c Release:** The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.
- **Caspase Activation:** In the cytosol, cytochrome c triggers the assembly of the apoptosome and activates initiator caspase-9. This, in turn, activates executioner caspase-3 and initiator caspase-8.
- **Apoptosis Execution:** Activated caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to hallmark apoptotic events like DNA fragmentation and chromatin condensation.[\[1\]](#)



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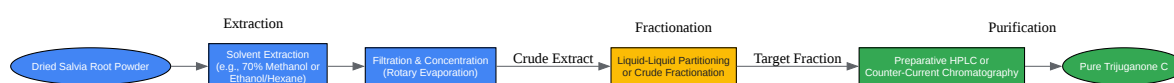
Caption: Apoptosis signaling pathway induced by **Trijuganone C**.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of **Trijuganone C** and related tanshinones.

Isolation and Purification of Trijuganone C

The following protocol is a representative method for the isolation of tanshinones from the dried roots of *Salvia miltiorrhiza*.



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